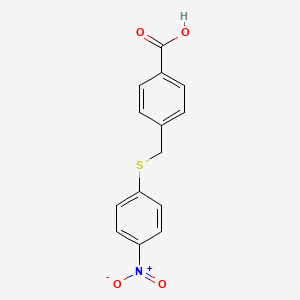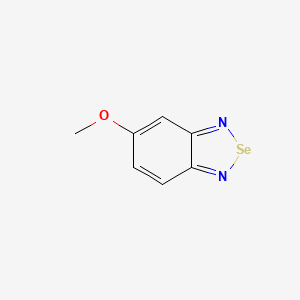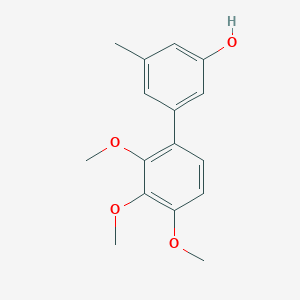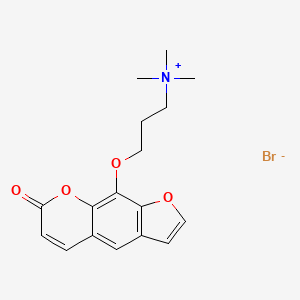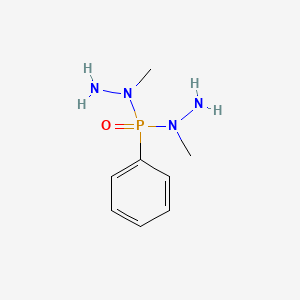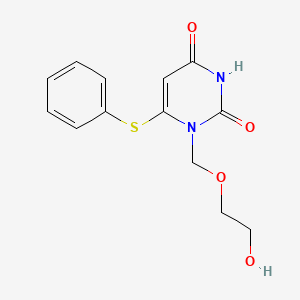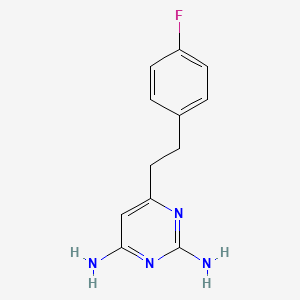
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. For the synthesis of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-, the following steps can be employed:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxytetrahydrofuran and diethylaminoethanol.
Reaction Conditions: The reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in good yield.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and ethoxyethyl groups contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole, 2,5-dimethyl-: Lacks the diethylamino and ethoxyethyl groups, resulting in different chemical properties and applications.
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
The combination of these functional groups provides distinct advantages in terms of biological activity and material properties .
Eigenschaften
CAS-Nummer |
102367-01-1 |
|---|---|
Molekularformel |
C14H26N2O |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
2-[2-(2,5-dimethylpyrrol-1-yl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H26N2O/c1-5-15(6-2)9-11-17-12-10-16-13(3)7-8-14(16)4/h7-8H,5-6,9-12H2,1-4H3 |
InChI-Schlüssel |
NBEJIEWYTIJTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCCN1C(=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


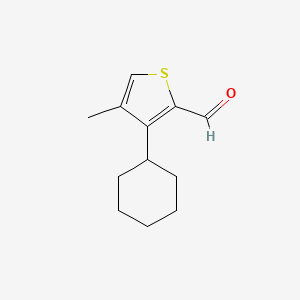
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
